5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid

Medicinal Chemistry Proteasome Inhibition Cancer Therapeutics

Developing proteasome inhibitors? Generic isoxazole-3-carboxylic acids lack the 5-methoxymethyl group essential for β5 subunit S1 pocket binding. This compound is the validated intermediate for PR-047 (Oprozomib). • Enables P1-focused SAR libraries • ≥95% purity ensures reproducible amide coupling • Bypasses in-house synthesis risk. Essential for medicinal chemistry and process R&D.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
CAS No. 95312-32-6
Cat. No. B042252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid
CAS95312-32-6
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESCOCC1=CC(=NO1)C(=O)O
InChIInChI=1S/C6H7NO4/c1-10-3-4-2-5(6(8)9)7-11-4/h2H,3H2,1H3,(H,8,9)
InChIKeyITLABBGKNGIQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS 95312-32-6): A Strategic Building Block for Proteasome Inhibitor Development


5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid (CAS 95312-32-6) is a heterocyclic building block featuring a 5-methoxymethyl-substituted isoxazole core with a 3-carboxylic acid handle . Its primary documented application is as a key intermediate in the synthesis of selective peptide epoxyketone proteasome inhibitors, a validated class of anticancer agents targeting hematological malignancies [1]. Unlike many simple isoxazole carboxylic acids that serve as general synthons, this specific compound's unique substitution pattern is essential for constructing the pharmacophore of advanced clinical candidates such as PR-047 (Oprozomib), positioning it as a specialized procurement target for medicinal chemistry programs focused on proteasome inhibition .

Why 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid Cannot Be Replaced by Common Isoxazole Carboxylic Acid Analogs


Generic isoxazole-3-carboxylic acids, such as the 5-methyl or unsubstituted derivatives, are widely available and function as versatile building blocks for amide coupling and heterocycle construction . However, these simpler analogs lack the critical 5-methoxymethyl moiety, which is not merely a substituent but a specific structural feature designed to interact with the S1 pocket of the proteasome's β5 subunit in epoxyketone inhibitors [1]. Substituting with a 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4), for instance, would fundamentally alter the steric and electronic properties of the resulting pharmacophore, leading to a complete loss of targeted proteasome inhibition and oral bioavailability profiles observed in advanced leads like PR-047 . The methoxymethyl group's unique spatial and electronic contribution makes it an indispensable, non-fungible element in this specific medicinal chemistry application.

Quantitative Differentiation of 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid for Proteasome Inhibitor Synthesis


Essential Role in PR-047 (Oprozomib) Pharmacophore vs. 5-Methyl Analog

5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid is a critical precursor for the synthesis of PR-047 (Oprozomib), an orally bioavailable peptide epoxyketone proteasome inhibitor [1]. In the structure of PR-047, the isoxazole ring derived from this specific acid occupies the S1 pocket of the proteasome's β5 subunit, a binding event that is directly attributed to the presence of the 5-methoxymethyl substituent. Replacing this with a 5-methylisoxazole analog, which lacks the methoxy group's oxygen for potential hydrogen bonding and alters the steric profile, would abolish this specific interaction and render the resulting compound inactive .

Medicinal Chemistry Proteasome Inhibition Cancer Therapeutics Epoxyketone

Purity and Physical Form Specification for Reproducible Synthesis

Commercial availability of 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid is typically defined by a minimum purity specification of 95% , with a consistent physical form as a powder and a melting point range of 90-91°C . These specifications are critical for reproducible amide coupling reactions, as impurities or variability in physical form (e.g., amorphous vs. crystalline) can significantly impact reaction kinetics, yield, and final product purity in the multi-step synthesis of complex proteasome inhibitors .

Chemical Synthesis Quality Control Process Chemistry Building Blocks

Unique Hydrogen Bond Acceptor/Donor Profile Impacts Downstream Pharmacokinetics

The compound possesses a distinct physicochemical profile that influences the properties of the final drug molecule. It features a topological polar surface area (TPSA) of 72.6 Ų, a calculated LogP (XLogP3) of approximately 0, and a hydrogen bond acceptor count of 5 . In comparison, the simpler analog 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) has a lower molecular weight and a reduced hydrogen bond acceptor count due to the absence of the methoxy oxygen . These differences, when incorporated into a larger pharmacophore like PR-047, can modulate critical drug properties, including aqueous solubility and oral bioavailability [1].

Drug Design Physicochemical Properties ADME Solubility

Optimal Procurement and Application Scenarios for 5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid


Medicinal Chemistry: Development of Next-Generation Oral Proteasome Inhibitors

Procurement is strongly indicated for medicinal chemistry groups engaged in designing and optimizing orally bioavailable epoxyketone proteasome inhibitors. As a core fragment of the clinical compound PR-047 (Oprozomib), this building block is essential for establishing structure-activity relationships (SAR) around the S1 pocket of the proteasome β5 subunit [1]. Its use enables the synthesis of focused libraries to explore substitutions on the P1 position of the tripeptide epoxyketone scaffold, a strategy that directly led to the discovery of an orally active agent with up to 39% absolute bioavailability in preclinical species [2].

Chemical Process Development: Reproducible Scale-Up of Key Intermediates

For process chemists tasked with developing a scalable and robust synthetic route for a proteasome inhibitor drug candidate, this compound represents a critical intermediate. The defined purity (≥95%) and physical specifications (powder, mp 90-91°C) are essential for ensuring reproducible yields and impurity profiles during amide bond formation . Procuring this specific building block, rather than attempting to synthesize it de novo, mitigates risk and accelerates the development timeline by providing a reliable starting material for late-stage coupling reactions .

Targeted Library Synthesis: Exploring P1 Diversity in Epoxyketone Scaffolds

This compound is an ideal procurement choice for combinatorial chemistry and parallel synthesis efforts aimed at exploring P1 diversity within a defined proteasome inhibitor chemotype. The carboxylic acid handle is poised for straightforward activation and coupling to various tripeptide epoxyketone cores, allowing researchers to rapidly generate arrays of analogs . The unique physicochemical contribution of the methoxymethyl group ensures that the resulting library members will possess favorable drug-like properties, such as lower LogP and higher TPSA, which are correlated with improved oral absorption .

Reference Standard and Quality Control in Drug Manufacturing

During the later stages of drug development and manufacturing, this compound can serve as a valuable reference standard for analytical chemistry and quality control. Its well-characterized structure and properties allow it to be used as a marker for identifying and quantifying related substances or degradation products in the final drug substance . Procuring a high-purity batch from a qualified vendor ensures that the reference standard is fit for use in validated HPLC methods and stability studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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